molecular formula C8H10BrNO2 B8775761 4-Bromo-5-(methoxymethoxy)-2-methylpyridine

4-Bromo-5-(methoxymethoxy)-2-methylpyridine

Cat. No.: B8775761
M. Wt: 232.07 g/mol
InChI Key: YXXNGMMCDPRBML-UHFFFAOYSA-N
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Description

4-Bromo-5-(methoxymethoxy)-2-methylpyridine is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

4-bromo-5-(methoxymethoxy)-2-methylpyridine

InChI

InChI=1S/C8H10BrNO2/c1-6-3-7(9)8(4-10-6)12-5-11-2/h3-4H,5H2,1-2H3

InChI Key

YXXNGMMCDPRBML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)OCOC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1000 mg (6.53 mmol) 5-methoxymethoxy-2-methyl-pyridine (J.-P. Behr et al. Bioorg. Med. Chem. Lett. 2003, 13(10), 1713) in 10 mL THF was cooled to −78° C., where 4.03 mL (6.85 mmol) t-BuLi (1.7M solution in pentane) was added. The resulting mixture was stirred under argon for 1 h, then 2.126 g (6.53 mmol) 1,2-dibromotetrachloroethane (in 5 mL THF) was added. Stirring was continued for 1 h at −78° C. and the reaction mixture was warmed to rt. Saturated NH4Cl solution was added and the aqueous mixture was extracted with EtOAc (2×). The combined organic layers were washed with H2O and brine, dried (MgSO4) and filtered. The filtrate was concentrated in vacuo to leave a residue that was purified on silica gel (EtOAc/hexane=1:1) to afford 920 mg of the title compound as an oil. LCMS: tR=0.29 min, M+H=232 (79Br), 234 (81Br) (method J).
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.03 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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